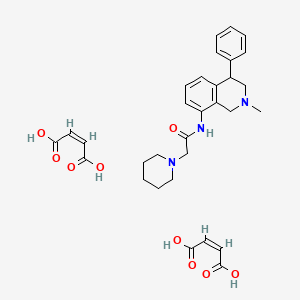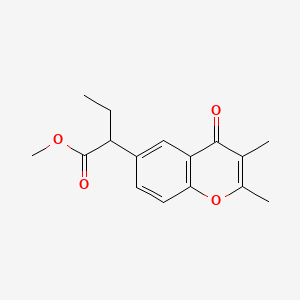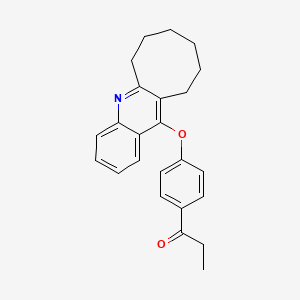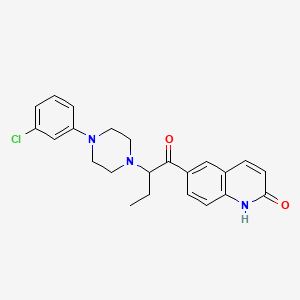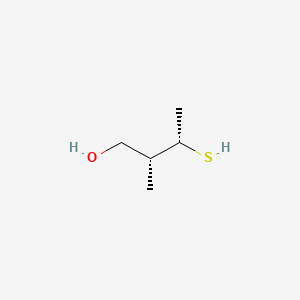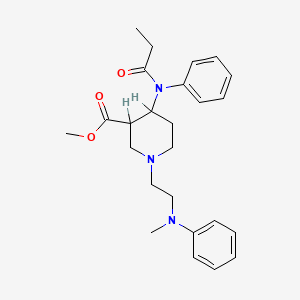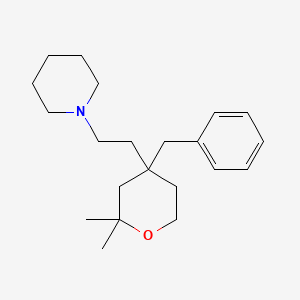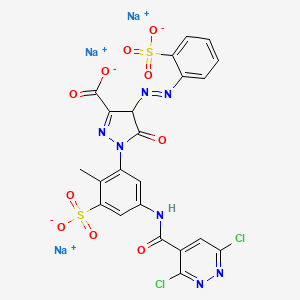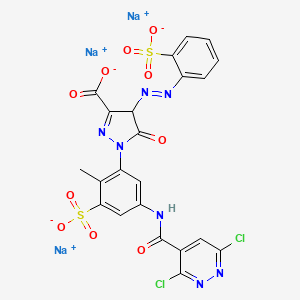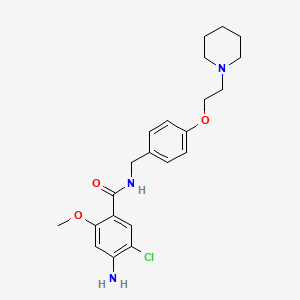
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The amino derivative is then reacted with an appropriate acid chloride or anhydride to form the benzamide core.
Etherification: The phenolic hydroxyl group is etherified with 2-(1-piperidinyl)ethanol under basic conditions to introduce the piperidine moiety.
Final Coupling: The final step involves coupling the intermediate with 4-(2-(1-piperidinyl)ethoxy)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antiemetic agent due to its structural similarity to other benzamides.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction is crucial for its potential therapeutic effects in treating psychiatric and gastrointestinal disorders.
相似化合物的比较
Similar Compounds
Metoclopramide: A well-known benzamide used as an antiemetic and gastroprokinetic agent.
Clebopride: Another benzamide with similar applications in treating gastrointestinal disorders.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is unique due to its specific structural features, such as the piperidine ring and the combination of functional groups
属性
CAS 编号 |
122892-65-3 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
4-amino-5-chloro-2-methoxy-N-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-28-21-14-20(24)19(23)13-18(21)22(27)25-15-16-5-7-17(8-6-16)29-12-11-26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15,24H2,1H3,(H,25,27) |
InChI 键 |
NNCWHOIIBGJPNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCCC3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



